2-Amino-4-chloro-5-sulphamoylbenzamide
Description
2-Amino-4-chloro-5-sulphamoylbenzamide is a chemical compound with the molecular formula C7H8ClN3O3S . It is a derivative of benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH2) and the one at the 5 position replaced with a chlorine atom .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloro-5-sulphamoylbenzamide consists of a benzene ring substituted with an amino group at the 2 position, a chlorine atom at the 4 position, and a sulphamoyl group at the 5 position .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-4-chloro-5-sulphamoylbenzamide is 249.68 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.Scientific Research Applications
Inflammatory Bowel Disease Therapy
2-Amino-4-chloro-5-sulphamoylbenzamide, better known as 5-aminosalicylic acid (5-ASA) or mesalazine, is a key compound in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Research highlights its efficacy in inducing and maintaining remission in these conditions. The compound's action is primarily local in the intestine, where it exerts anti-inflammatory effects by inhibiting leukotriene production and reducing interleukin-1 release from immune cells, which are crucial in the inflammatory process of IBD. Notably, newer formulations have been developed to improve the delivery of 5-ASA directly to the site of inflammation in the gastrointestinal tract, enhancing its therapeutic efficacy while minimizing systemic side effects (Thomson, 1991), (Greenfield, Punchard, Teare, Thompson, 1993).
Antioxidant and Environmental Applications
Beyond its clinical use, 2-Amino-4-chloro-5-sulphamoylbenzamide shows potential in environmental applications, particularly due to its chemical structure, which allows for interactions with various pollutants. Its derivatives and related compounds have been studied for their role in pollution control and as indicators of environmental degradation. For instance, the sulfonamide group, to which 2-Amino-4-chloro-5-sulphamoylbenzamide belongs, finds application in corrosion inhibition, highlighting its versatility beyond pharmacological uses. Studies suggest that sulfonamide derivatives can act as effective corrosion inhibitors, which is critical for the protection of metals in industrial applications (Verma, Quraishi, 2022).
properties
IUPAC Name |
2-amino-4-chloro-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3S/c8-4-2-5(9)3(7(10)12)1-6(4)15(11,13)14/h1-2H,9H2,(H2,10,12)(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVLDYQGTHLMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187712 | |
Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-5-sulphamoylbenzamide | |
CAS RN |
34121-17-0 | |
Record name | 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34121-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034121170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-chloro-5-sulphamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-chloro-5-sulphamoylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.